molecular formula C13H12O B1610585 3-Methyl-5-phenylphenol CAS No. 50715-82-7

3-Methyl-5-phenylphenol

Cat. No. B1610585
CAS RN: 50715-82-7
M. Wt: 184.23 g/mol
InChI Key: BRDBTVDUEPOHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-phenylphenol is a chemical compound that belongs to the class of phenols. It is also known as 3-methyl-5-phenyl-1,3-oxazolidine-2,4-dione or 3-methyl-5-phenyl-1,3-oxazolidine-2,4-dione. This compound has been studied extensively for its potential use in various scientific research applications.

Scientific Research Applications

Anticancer Activity

  • Schiff bases derived from phenolic compounds, including variants similar to 3-Methyl-5-phenylphenol, have been synthesized and show potential anticancer activity. Studies on these compounds reveal interactions with DNA and cytotoxicity against cancer cell lines, suggesting their potential as cancer therapeutics (Uddin et al., 2020).

Anti-Inflammatory Activities

  • Phenolic compounds extracted from natural sources, similar to 3-Methyl-5-phenylphenol, demonstrate anti-inflammatory activities. These compounds have been shown to inhibit the production of inflammatory markers in cell-based studies, indicating their potential for treating inflammatory conditions (Ren et al., 2021).

Catalysis and Chemical Synthesis

  • Certain derivatives of phenolic compounds, akin to 3-Methyl-5-phenylphenol, have been used in the synthesis of complex organic molecules. These substances act as ligands in catalytic processes, facilitating the formation of important chemical structures (Mohammadi & Movassagh, 2018).

Environmental Decontamination

  • Specific methylated phenolic compounds, related to 3-Methyl-5-phenylphenol, have been studied for their biodegradation properties. Microorganisms capable of degrading these compounds are of interest for environmental cleanup and bioremediation efforts (Bhushan et al., 2000).

Sensor Development

  • Research has been conducted on using phenolic compounds in the development of sensors, particularly for detecting pollutants in the environment. The electrochemical properties of these compounds are utilized in creating sensitive and specific detection methods (Karimi-Maleh et al., 2019).

properties

IUPAC Name

3-methyl-5-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDBTVDUEPOHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503186
Record name 5-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-phenylphenol

CAS RN

50715-82-7
Record name 5-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Iodotrimethyl silane (26.4 ml; 0.185 mol) was added to a solution of 3-methoxy-5-phenyltoluene (26.6 g; 0.168 mol) in trichloromethane (110 ml). The mixture was reflux for 12 hours and extracted with ether. The organic phase was evaporated and purified by flash chromatography, eluting with petroleum ethyl acetate (90/10) to give 3-methyl-5-phenylphenol as a foam. Yield=93%.
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-phenylphenol
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-phenylphenol
Reactant of Route 3
Reactant of Route 3
3-Methyl-5-phenylphenol
Reactant of Route 4
Reactant of Route 4
3-Methyl-5-phenylphenol
Reactant of Route 5
Reactant of Route 5
3-Methyl-5-phenylphenol
Reactant of Route 6
Reactant of Route 6
3-Methyl-5-phenylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.